Scaffold Differentiation vs. Pyranopyrimidine Tankyrase Inhibitors: Core Structure Impact on Selectivity
The naphthalenyl-pyrimidine acetamide scaffold fundamentally alters PARP‑family selectivity compared with the pyranopyrimidine class represented by NVP‑TNKS656 . While NVP‑TNKS656 achieves >300‑fold selectivity for TNKS2 over PARP1/2 (TNKS2 IC50 = 6 nM), the naphthalene‑ether substitution pattern in the target compound introduces additional steric bulk that is predicted to reduce binding to the PARP1 catalytic domain by restricting rotation of the acetamide linker [1]. Direct biochemical comparison data for this specific compound are not yet publicly available in peer‑reviewed literature.
| Evidence Dimension | Tankyrase 2 inhibition potency and selectivity over PARP1/2 |
|---|---|
| Target Compound Data | Predicted TNKS2 IC50 ~3.3 nM based on BindingDB entry for a structurally analogous naphthalenyl‑pyrimidine (BDBM259547) [2]; selectivity not experimentally profiled. |
| Comparator Or Baseline | NVP‑TNKS656: TNKS2 IC50 = 6 nM; >300‑fold selectivity over PARP1 and PARP2 . |
| Quantified Difference | Approximately 2‑fold lower IC50 for the target scaffold vs. NVP‑TNKS656, but selectivity profile is unknown. |
| Conditions | Biochemical assay: recombinant human TNKS2 catalytic domain; 50 mM MOPS pH 7.5, 100 mM NaCl, 2.5 mM MgCl₂, 0.01% Tween‑20 [2]. |
Why This Matters
Procurement decisions for tankyrase inhibitor tool compounds must consider selectivity, not just potency; the absence of PARP counter‑screen data for this compound represents a critical knowledge gap that should prompt request‑specific selectivity profiling before large‑scale purchase.
- [1] HAIKARAINEN, T. et al. Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PLoS ONE, v. 8, n. 6, e65404, 2013. View Source
- [2] BindingDB. Entry BDBM259547 – US9505749, 58. BindingDB.org, 2017. View Source
